2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a tetrahydropyrimidine ring, a benzyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the tetrahydropyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and a diketone.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the tetrahydropyrimidine derivative.
Sulfanyl linkage formation: This can be done by reacting the intermediate with a thiol compound.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, potentially converting them to alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the sulfanyl linkage may play crucial roles in binding to these targets, while the tetrahydropyrimidine ring could be involved in stabilizing the interaction. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
- 5-benzyl-3,6-dioxo-2-piperazineacetic acid
Uniqueness
2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this specific substituent, potentially leading to different properties and applications.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(5-benzyl-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-5-9-15(10-13)21-17(24)12-27-20-22-18(25)16(19(26)23-20)11-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,21,24)(H,22,23,25,26) |
InChI Key |
MJTCKHZAERLFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.